An In-Depth Technical Guide to the Physical Properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid
An In-Depth Technical Guide to the Physical Properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, also known as N-Boc-L-pipecolic acid, is a chiral heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. As a protected derivative of pipecolic acid, a non-proteinogenic amino acid, it serves as a crucial building block in the synthesis of a wide array of complex molecules, including peptidomimetics and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group enhances its stability and utility in multi-step synthetic routes. A thorough understanding of its physical properties is paramount for its effective application in research and development, influencing everything from reaction conditions and purification strategies to formulation and storage. This technical guide provides a comprehensive overview of the core physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid, complete with detailed experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is presented in the table below. These values are critical for predicting the behavior of the compound in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 122-126 °C (lit.) | [2] |
| Boiling Point | 353.2 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | [2] |
| Water Solubility | Insoluble | [2] |
| pKa | 4.03 ± 0.20 (Predicted) | [3] |
| Specific Rotation [α] | -63.2° (c=1 in acetic acid) | [2] |
| XLogP3 | 1.8 | [2] |
Experimental Protocols for Physical Property Determination
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following section outlines the standard, field-proven methodologies for measuring the key physical parameters of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.
This traditional and widely used method provides a melting range.
Methodology:
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Sample Preparation: A small amount of the dry, powdered (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
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Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid phase has transitioned to a liquid is recorded as the end of the melting range.
Causality of Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thereby providing an accurate melting range.
DSC is a thermoanalytical technique that provides a more precise melting point and can also reveal other thermal transitions.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
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Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.
Causality of Experimental Choices: The use of a reference pan allows for the subtraction of the baseline heat capacity, enabling the precise measurement of the heat flow associated with the melting of the sample.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Solubility is a crucial parameter, especially in drug development, as it directly impacts bioavailability.
This is the gold standard for determining equilibrium solubility.
Methodology:
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Sample Preparation: An excess amount of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is added to a known volume of the solvent of interest (e.g., water, methanol, dichloromethane) in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
Causality of Experimental Choices: Using an excess of the solid ensures that the resulting solution is saturated. A prolonged equilibration time is necessary to reach a true thermodynamic equilibrium, providing a reliable measure of solubility.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group, which is critical for understanding its ionization state at different pH values.
This is a precise method for determining the pKa of an ionizable compound.
Methodology:
-
Solution Preparation: A known concentration of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system like water-methanol if the compound has low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is monitored continuously using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Causality of Experimental Choices: The use of a strong base ensures a complete and stoichiometric reaction with the weak acid. Monitoring the pH allows for the direct observation of the buffering region, from which the pKa can be accurately determined.
Caption: Potentiometric Titration for pKa Determination.
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
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Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.
-
Piperidine Ring Protons: A series of multiplets would be observed between approximately 1.2 and 4.0 ppm. The proton at the C2 position, being adjacent to the carboxylic acid and the nitrogen atom, would likely appear as a distinct multiplet.
-
Boc Group Protons (-C(CH₃)₃): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group is expected around 1.4 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton.
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Carboxylic Carbonyl Carbon (-COOH): A peak is expected in the range of 170-185 ppm.[4]
-
Carbamate Carbonyl Carbon (-O-C=O): A peak is expected around 155 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): A peak around 80 ppm is characteristic of this carbon.
-
Boc Methyl Carbons (-C(CH₃)₃): A peak around 28 ppm corresponds to the three equivalent methyl carbons.
-
Piperidine Ring Carbons: Peaks for the five carbons of the piperidine ring would appear in the range of approximately 20-60 ppm.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[6]
-
C-H Stretch (Aliphatic): Sharp peaks are expected just below 3000 cm⁻¹.
-
C=O Stretch (Carbamate and Carboxylic Acid): Two strong absorption bands are anticipated. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl appears around 1700-1725 cm⁻¹. These may overlap to form a broad, intense peak.
-
C-O Stretch: Absorptions corresponding to the C-O bonds of the carboxylic acid and the carbamate will be present in the 1000-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak [M]⁺: The molecular ion peak would be observed at m/z = 229.
-
Fragmentation: Common fragmentation patterns for Boc-protected amino acids involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[7] Loss of the carboxylic acid group (45 Da) is also a possible fragmentation pathway.
Applications in Research and Development
The well-defined physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid make it a versatile tool in several areas:
-
Peptide Synthesis: It is used as a constrained amino acid analog to introduce conformational rigidity into peptides, which can enhance biological activity and metabolic stability.
-
Asymmetric Synthesis: The chiral nature of this compound makes it a valuable starting material for the enantioselective synthesis of complex target molecules.
-
Drug Discovery: It serves as a key intermediate in the synthesis of a variety of pharmaceutical agents, including enzyme inhibitors and receptor ligands.
Stability and Storage
(2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is a stable compound under standard laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry place at room temperature.[2]
Conclusion
This technical guide has provided a comprehensive examination of the key physical properties of (2S)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. By detailing not only the known values but also the robust experimental methodologies for their determination, this document serves as a valuable resource for researchers and scientists. A thorough grasp of these properties is essential for the successful application of this important building block in the advancement of chemical synthesis and drug discovery.
References
-
(2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid. PubChem. Available at: [Link].
-
(R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid. Capot Chemical. Available at: [Link].
-
DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate. Available at: [Link].
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available at: [Link].
-
Thermodynamic and structural characterization of amino acid-linked dialkyl lipids. PMC. Available at: [Link].
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [Link].
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link].
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link].
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link].
-
How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link].
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Available at: [Link].
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link].
-
(2S)-1-[(tert-Butoxy)carbonyl]piperidine-2-carboxylic acid. BuyersGuideChem. Available at: [Link].
Sources
- 1. 28697-17-8 | (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid - Capot Chemical [capotchem.com]
- 2. echemi.com [echemi.com]
- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. raco.cat [raco.cat]
